2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of a methoxyphenyl group, an oxopiperidinyl group, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting factor Xa, the compound can prevent the formation of blood clots .
Mode of Action
The compound interacts with factor Xa through a potent binding activity . It has a high degree of potency, selectivity, and efficacy against factor Xa . The compound’s interaction with factor Xa results in the inhibition of the coagulation cascade, thereby preventing the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting factor Xa, the compound disrupts this pathway, preventing the conversion of prothrombin to thrombin, a key step in blood clot formation .
Pharmacokinetics
The compound exhibits good oral bioavailability , indicating that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the blood when taken orally . The compound also has an improved pharmacokinetic profile relative to similar compounds .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of blood clot formation . By preventing the formation of blood clots, the compound can help to reduce the risk of conditions such as deep vein thrombosis and pulmonary embolism .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high degree of potency, selectivity, and efficacy . It has been found to have a potent binding activity .
Cellular Effects
It is speculated that the compound could have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the compound has a potent binding activity, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is speculated that the compound could have long-term effects on cellular function .
Metabolic Pathways
It is speculated that the compound could interact with various enzymes or cofactors .
Transport and Distribution
It is speculated that the compound could interact with various transporters or binding proteins .
Subcellular Localization
It is speculated that the compound could be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through a reaction between 4-methoxybenzaldehyde and an appropriate reagent.
Introduction of the Oxopiperidinyl Group:
Acetamide Formation: The final step involves the coupling of the methoxyphenyl and oxopiperidinyl intermediates through an acetamide linkage, typically using acetic anhydride or a similar reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A highly potent and selective inhibitor of blood coagulation factor Xa, structurally related to 2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide.
Razaxaban: Another factor Xa inhibitor with a similar chemical structure and mechanism of action.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-5-15(6-12-18)14-19(23)21-16-7-9-17(10-8-16)22-13-3-2-4-20(22)24/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBLNUANHDOOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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